molecular formula C15H23N3O6 B289453 2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B289453
M. Wt: 341.36 g/mol
InChI Key: PISYVQFRAFVFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione, commonly known as DNP, is a chemical compound that has been used in scientific research for over a century. DNP is a yellow crystalline powder that is soluble in water and organic solvents. It has been widely used in various fields of research, including biochemistry, pharmacology, and physiology.

Mechanism of Action

DNP acts as an uncoupling agent by disrupting the electron transport chain in mitochondria. It uncouples the flow of electrons from ATP synthesis, which leads to an increase in metabolic rate and heat production. DNP has been shown to increase energy expenditure and reduce body weight in animal models. However, the mechanism of action of DNP is not fully understood, and further research is needed to elucidate its effects on cellular metabolism.
Biochemical and Physiological Effects:
DNP has been shown to increase energy expenditure and reduce body weight in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation in obese mice. However, DNP has been associated with several side effects, including hyperthermia, tachycardia, and death. These side effects have limited the use of DNP in clinical research.

Advantages and Limitations for Lab Experiments

DNP has several advantages as a research tool. It is a potent uncoupling agent that can be used to study mitochondrial function and energy metabolism. It has also been shown to have therapeutic potential in the treatment of metabolic disorders. However, DNP has several limitations as a research tool. Its toxicity and potential for side effects limit its use in clinical research. Additionally, DNP is a controlled substance, and its use is regulated by government agencies.

Future Directions

There are several future directions for research on DNP. One area of research is the development of safer and more effective uncoupling agents. Another area of research is the elucidation of the mechanism of action of DNP and its effects on cellular metabolism. Additionally, further research is needed to investigate the therapeutic potential of DNP in the treatment of metabolic disorders.

Synthesis Methods

DNP can be synthesized by the reaction of 2,4-dinitrophenol with ethylenediamine in the presence of a base. The resulting product is then reacted with cyclohexane-1,3-dione to produce DNP. The synthesis of DNP is a complex process that requires careful attention to detail and safety precautions.

Scientific Research Applications

DNP has been used in scientific research for over a century. It has been used as a tool to study mitochondrial function, energy metabolism, and thermogenesis. DNP has been shown to uncouple oxidative phosphorylation, which leads to an increase in metabolic rate and heat production. This property of DNP has been utilized to study the mechanisms of obesity, diabetes, and other metabolic disorders.

properties

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

IUPAC Name

2-[3,3-bis(2-hydroxyethylamino)-2-nitroprop-2-enylidene]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C15H23N3O6/c1-15(2)8-12(21)10(13(22)9-15)7-11(18(23)24)14(16-3-5-19)17-4-6-20/h7,16-17,19-20H,3-6,8-9H2,1-2H3

InChI Key

PISYVQFRAFVFSE-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(=O)C(=CC(=C(NCCO)NCCO)[N+](=O)[O-])C(=O)C1)C

SMILES

CC1(CC(=O)C(=CC(=C(NCCO)NCCO)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=CC(=C(NCCO)NCCO)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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